

# A Technical Guide to the Historical Discovery and Preparation of Violuric Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Violuric acid

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This whitepaper provides a comprehensive overview of the historical context and synthetic methodologies for **violuric acid**. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and applications of this fascinating chromogenic compound. The following sections detail the initial discovery by Adolf Baeyer, provide in-depth experimental protocols for its primary synthesis routes, and present key quantitative data in a structured format.

## Historical Discovery

**Violuric acid** (5-isonitrosobarbituric acid) was first prepared and described by the renowned German chemist Adolf von Baeyer in 1863.<sup>[1]</sup> This discovery was a part of his extensive and foundational research on uric acid and its derivatives, which laid the groundwork for understanding a whole class of nitrogenous heterocyclic compounds.<sup>[2]</sup> Baeyer's initial synthesis involved the reaction of barbituric acid with nitrous acid, a method that remains a common and efficient route for its preparation today.<sup>[1][3]</sup> The name "**violuric acid**" is derived from the violet-colored salts it characteristically forms.<sup>[4]</sup>

## Preparation and Synthesis

**Violuric acid** can be prepared through several synthetic routes. The two most prominent methods are the nitrosation of barbituric acid and the condensation of alloxan with hydroxylamine.

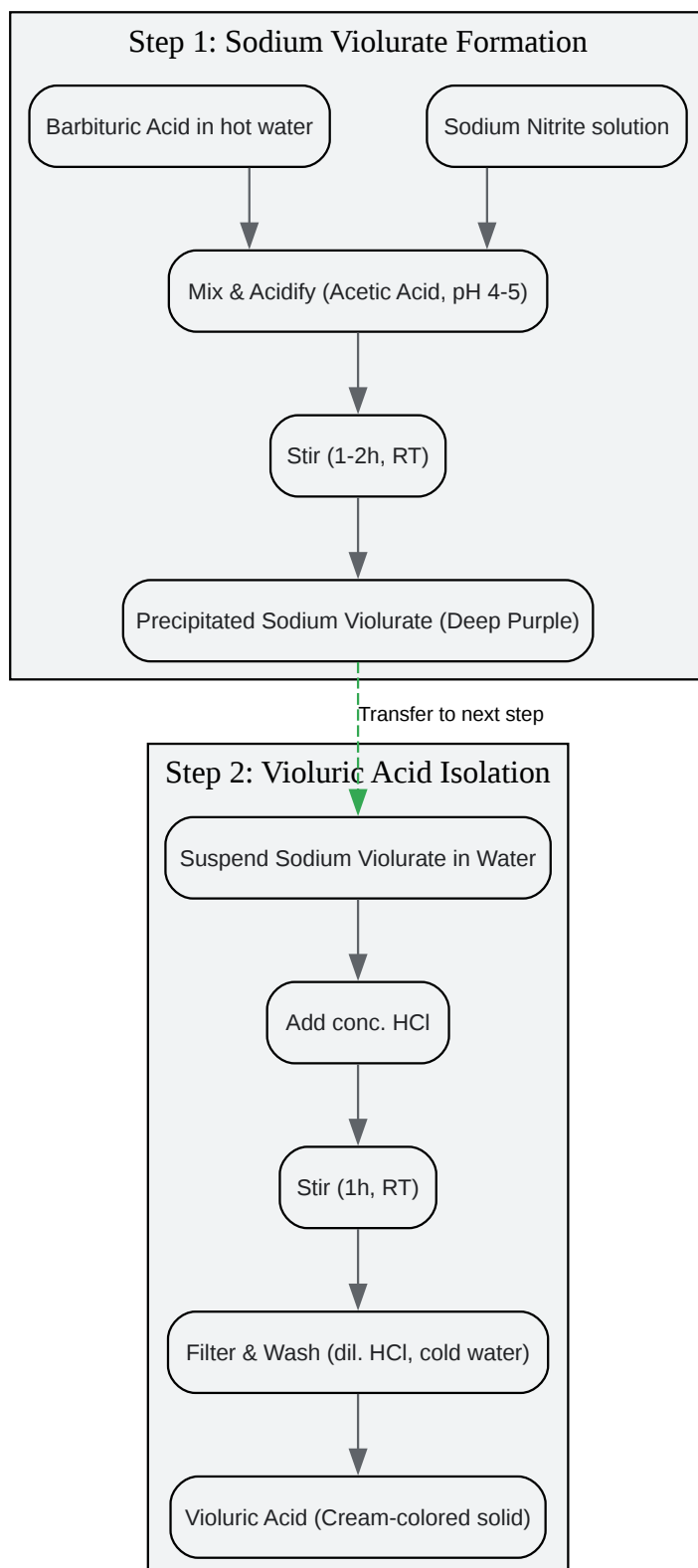
This is the classical and most frequently cited method for preparing **violuric acid**. It proceeds via the nitrosation of the active methylene group at the C5 position of the barbituric acid ring. The reaction typically involves treating an aqueous solution of barbituric acid with sodium nitrite under acidic conditions.

#### Experimental Protocol:

- Preparation of Sodium Violurate:
  - Dissolve 6.40 g (50 mmol) of barbituric acid in 100 mL of hot water in a beaker.[\[5\]](#)
  - In a separate container, prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of water.[\[5\]](#)
  - Add the sodium nitrite solution to the hot barbituric acid solution. The mixture will immediately undergo a series of color changes, from pale yellow to deep red, and finally to a rich purple, indicating the formation of sodium violurate.[\[6\]](#)
  - To facilitate complete reaction and precipitation, adjust the pH to approximately 4-5 by adding 3 mL of acetic acid. Stir the mixture for 1-2 hours at room temperature.[\[5\]](#)
  - The sodium violurate salt can be precipitated further by cooling the solution and, if necessary, adding a common ion source like sodium chloride.[\[5\]](#)
- Conversion to **Violuric Acid**:
  - Suspend the sodium violurate salt (e.g., 7.8 g, ~33.5 mmol of the dihydrate) in 20 mL of water.[\[5\]](#)
  - While stirring, add 10 mL of concentrated hydrochloric acid.[\[5\]](#) The deep violet suspension will turn a brown-pink color as the free **violuric acid** precipitates.[\[5\]](#)[\[6\]](#)
  - Continue stirring for approximately 1 hour at room temperature to ensure complete conversion.[\[5\]](#)
  - Isolate the product by suction filtration. Wash the precipitate thoroughly with dilute hydrochloric acid and then with a small amount of ice-cold water.[\[5\]](#)[\[6\]](#)

- Air dry the resulting off-white or cream-colored crystalline solid.<sup>[5]</sup><sup>[6]</sup> A yield of 86% has been reported for this conversion.<sup>[5]</sup>

Experimental Workflow:



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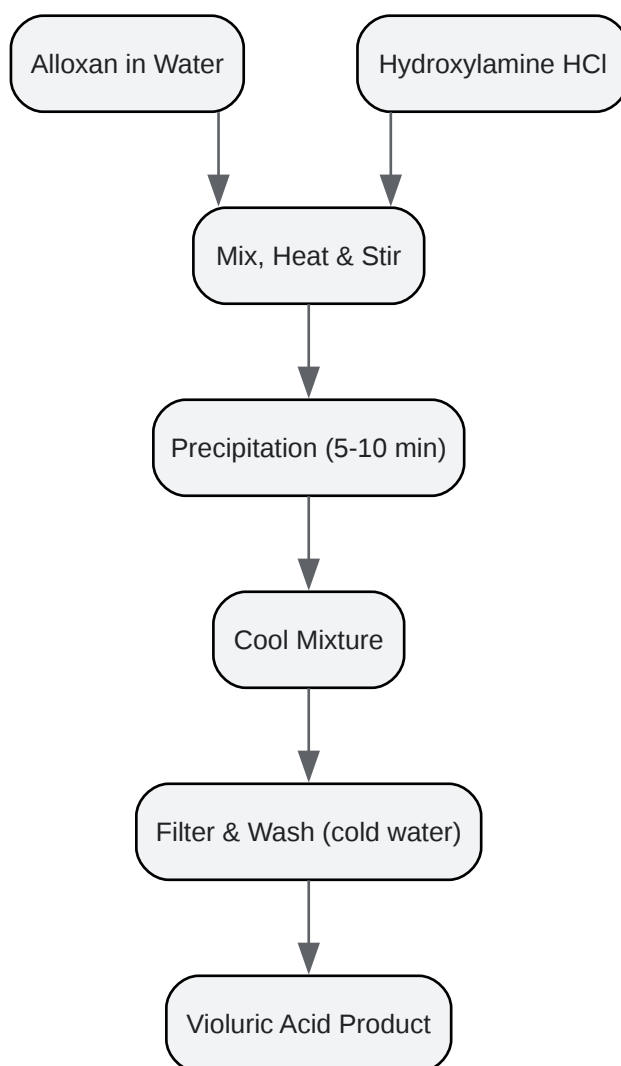
Fig 1. Synthesis of **Violuric Acid** from Barbituric Acid.

An alternative route to **violuric acid** involves the reaction of alloxan with hydroxylamine, forming the characteristic oxime group at the C5 position.<sup>[1][3]</sup> This method is also historically significant and provides a reliable pathway to the target compound.

#### Experimental Protocol:

- Reaction Mixture Preparation:
  - Dissolve 2.0 g (10.63 mmol) of 1,3-Dimethylalloxan monohydrate (as an example for a derivative) in 3-4 mL of distilled water. For **violuric acid** itself, alloxan would be used.<sup>[7]</sup>
  - Add 0.87 g (12.5 mmol) of hydroxylamine hydrochloride to the solution.<sup>[7]</sup>
- Reaction and Isolation:
  - Heat and stir the mixture. After approximately 5-10 minutes, a large amount of **violuric acid** (or its derivative) will precipitate from the solution.<sup>[7]</sup>
  - Cool the reaction mixture to maximize precipitation.
  - Filter the solid product and wash with a minimal amount of cold water.
  - Dry the product to obtain **violuric acid** as a white to cream-colored solid.<sup>[7]</sup>

#### Experimental Workflow:



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Fig 2. Synthesis of **Violuric Acid** from Alloxan.

## Quantitative Data and Properties

**Violuric acid** is a crystalline solid with distinct physical and chemical properties. The data below is compiled for the monohydrate form unless otherwise specified.

Table 1: Physical and Chemical Properties of **Violuric Acid**

Property	Value	Reference
IUPAC Name	6-Hydroxy-5-nitroso-1H-pyrimidine-2,4-dione	[1]
Other Names	5-Isonitrosobarbituric acid, Alloxan 5-oxime	[1][8]
CAS Number	87-39-8	[1]
Molecular Formula	C <sub>4</sub> H <sub>3</sub> N <sub>3</sub> O <sub>4</sub> (anhydrous)	
Molar Mass	157.08 g/mol (anhydrous), 175.10 g/mol (monohydrate)	
Appearance	Off-white, yellow, or cream-colored solid	
Melting Point	247 °C (decomposes)	
Solubility in Water	0.704 g/100 mL (20 °C)	
Acidity (pKa)	4.7	

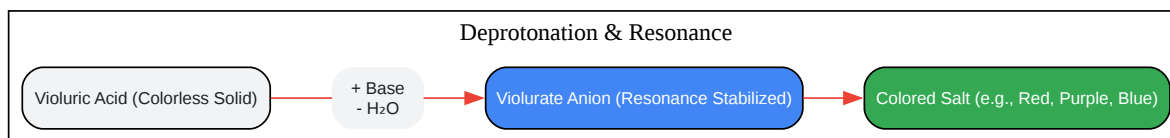
Table 2: Summary of Synthesis Data

Starting Material	Key Reagents	Reported Yield	Reference
Barbituric Acid	NaNO <sub>2</sub> , HCl	86%	[5]
Alloxan	Hydroxylamine HCl	High (qualitative)	[7]

## Mechanism of Color Formation

The most remarkable property of **violuric acid** is its ability to form intensely colored salts with a wide range of metal and organic cations.[1] This phenomenon, known as pantochromism, arises from the deprotonation of the acid to form the violurate anion.[3][9] The anion is a resonance-stabilized system, and the color is attributed to an  $n \rightarrow \pi^*$  electronic transition within the conjugated chromophore.[3][9] In solution, **violuric acid** exists in tautomeric equilibrium

between the isonitroso (keto-oxime) form and the nitroso (nitroso-enol) form, the latter of which contributes to the violet color of its aqueous solutions.[4]



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